(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
The compound “(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” is a complex organic molecule that features a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrazoloquinoline core through cyclization reactions.
- Introduction of the hydroxy group at the 3-position.
- Functionalization of the 7-position with a thiophen-2-yl group.
- Attachment of the 2,4,5-trimethoxyphenyl group at the 4-position.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazoloquinoline core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, the compound could be a lead compound for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- (4R,7S)-3-hydroxy-7-(phenyl)-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- (4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-2-yl group and the 2,4,5-trimethoxyphenyl group may impart distinct properties compared to similar compounds.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(4S,7S)-7-thiophen-2-yl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C23H23N3O5S/c1-29-15-10-17(31-3)16(30-2)9-12(15)19-20-13(24-22-21(19)23(28)26-25-22)7-11(8-14(20)27)18-5-4-6-32-18/h4-6,9-11,19H,7-8H2,1-3H3,(H3,24,25,26,28)/t11-,19-/m0/s1 |
InChI Key |
BOUZHYWDRPKPCS-WLRWDXFRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@H]2C3=C(C[C@@H](CC3=O)C4=CC=CS4)NC5=C2C(=O)NN5)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=C2C(=O)NN5)OC)OC |
Origin of Product |
United States |
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